ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis. The presence of various functional groups, such as amino, cyano, and ester, makes it a versatile molecule for chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method is the reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate in the presence of a catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions. The use of catalysts such as meglumine or thiourea dioxide can enhance the reaction efficiency and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of green chemistry principles, such as recyclable catalysts and solvent-free conditions, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-5-cyano-4-(3-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate: Similar structure but with a pyrazole ring.
2-Amino-3-cyano-4H-chromenes: Similar core structure with different substituents.
Uniqueness
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic applications and a promising candidate for drug development .
Biological Activity
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate (CAS No. 332177-02-3) is a complex organic compound belonging to the pyran family, characterized by its unique structural features including a pyran ring, an amino group, a cyano group, and an ethyl ester. This compound has garnered attention in various fields of scientific research due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C16H15FN2O3, with a molecular weight of approximately 302.30 g/mol. The presence of the fluorinated phenyl ring is significant as it enhances the compound's lipophilicity and may influence its biological interactions.
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds in this class can inhibit the growth of various bacterial strains.
- Anticancer Activity : The structural features of this compound may contribute to its potential as an anticancer agent, particularly through mechanisms that target specific cancer cell pathways.
- Anti-inflammatory Effects : Compounds similar to this have shown promise in reducing inflammation, which is critical in various chronic diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes the SAR findings related to this compound and its analogs:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Pyran ring with amino and cyano groups | Antimicrobial, anticancer |
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate | Similar structure, different fluorophenyl substitution | Potentially enhanced anticancer activity |
Ethyl 6-amino-5-cyano-4-(2-nitrophenyl)-2-methyl-4H-pyran-3-carboxylate | Nitrophenyl group instead of fluorophenyl | Increased reactivity and potential for different biological effects |
The mechanisms through which this compound exerts its biological effects are under investigation. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial resistance.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with inflammation and tumor growth.
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of this compound in various biological assays:
- In Vitro Studies : Laboratory tests have demonstrated that this compound can significantly reduce cell viability in cancer cell lines, indicating its potential as a therapeutic agent.
- Animal Models : Preliminary results from animal studies suggest anti-inflammatory effects, with reduced markers of inflammation observed following treatment.
Properties
Molecular Formula |
C16H15FN2O3 |
---|---|
Molecular Weight |
302.30 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H15FN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-5-4-6-11(17)7-10/h4-7,14H,3,19H2,1-2H3 |
InChI Key |
KNGQITZFISSVAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)F)C#N)N)C |
Origin of Product |
United States |
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